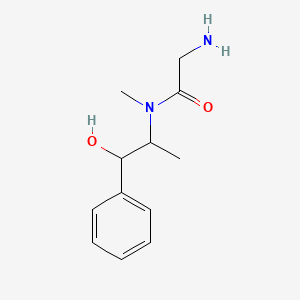

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

Description

Significance of Enantioselective Transformations in Organic Chemistry

Enantioselective transformations are chemical reactions that produce a stereoisomeric product in unequal amounts. researchgate.net The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for the synthesis of complex natural products and therapeutic agents. nih.gov The demand for enantiomerically pure compounds has driven the development of various strategies to achieve high levels of stereocontrol, including the use of chiral catalysts, chiral reagents, and chiral auxiliaries. researchgate.net

Evolution and Role of Chiral Auxiliaries

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. strath.ac.uk After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the target molecule. This strategy allows for the formation of new stereogenic centers with a high degree of predictability and control. The development of chiral auxiliaries has been a major focus in the field of asymmetric synthesis, with researchers continuously seeking new and more efficient auxiliaries.

Contextualizing Amino Acid-Derived Chiral Auxiliaries

Amino acids represent an abundant and inexpensive source of chirality, making them attractive starting materials for the synthesis of chiral auxiliaries. orgsyn.org Their inherent chirality and functional groups (amine and carboxylic acid) provide a versatile platform for the design and synthesis of a wide range of auxiliaries. These auxiliaries have been successfully employed in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. harvard.edu

Overview of Pseudoephedrine-Based Auxiliaries in Stereocontrolled Reactions

Pseudoephedrine, a naturally occurring amino alcohol, has proven to be a highly effective and practical chiral auxiliary. nih.govchemicalbook.com Both (R,R)- and (S,S)-enantiomers are readily available, allowing for the synthesis of both enantiomers of a target molecule. nih.gov Amides derived from pseudoephedrine have been extensively used to control the stereochemistry of enolate alkylation reactions, providing access to a wide variety of enantiomerically enriched carboxylic acids and their derivatives. nih.govnih.gov The stereochemical outcome of these reactions is often highly predictable, proceeding through a well-defined transition state. orgsyn.org

A related auxiliary, pseudoephenamine, has also been developed and shown to be a versatile tool in asymmetric synthesis, often exhibiting superior performance in terms of diastereoselectivity and the crystallinity of its derivatives. chemicalbook.comnih.gov

Research Landscape of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE (B1583983)

(R,R)-(-)-Pseudoephedrine Glycinamide is a specific chiral auxiliary derived from (R,R)-(-)-pseudoephedrine and glycine (B1666218). It has emerged as a particularly useful reagent for the asymmetric synthesis of α-amino acids. nih.gov This methodology is distinguished by the fact that the glycine amino group does not require protection during the alkylation reaction. nih.gov The resulting alkylation products are often crystalline, which facilitates their purification by recrystallization to high diastereomeric purity. nih.gov Research has demonstrated its utility as a building block in the synthesis of various complex molecules, including macrocyclic protease inhibitors.

Detailed Research Findings

The utility of this compound and its analogs as chiral auxiliaries is well-documented in the scientific literature. The following sections present data from key research findings, highlighting the diastereoselectivity and yields achieved in various asymmetric transformations.

Asymmetric Synthesis of α-Amino Acids via Alkylation

A practical method for the asymmetric synthesis of α-amino acids involves the alkylation of the chiral glycine derivative, this compound. nih.gov This approach offers high yields and excellent diastereoselectivity with a variety of electrophiles. nih.gov The resulting products can often be recrystallized to achieve diastereomeric excesses (de) of ≥99%. nih.gov

Table 1: Diastereoselective Alkylation of this compound Enolate

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl (B1604629) bromide | Benzyl | 95 | 98:2 |

| n-Butyl iodide | n-Butyl | 92 | 97:3 |

| Isopropyl iodide | Isopropyl | 85 | 96:4 |

| Allyl bromide | Allyl | 93 | 98:2 |

Data sourced from studies on the alkylation of pseudoephedrine glycinamide derivatives. nih.gov

Stereocontrolled Synthesis of syn-β-Hydroxy-α-Amino Acids via Aldolization

The related chiral auxiliary, pseudoephenamine glycinamide, has been successfully employed in the direct aldolization with aldehydes and ketones to produce syn-β-hydroxy-α-amino acid derivatives. strath.ac.uk This method provides access to these valuable building blocks in high yields and stereoisomeric purity. The resulting aldol adducts are typically solids, facilitating their purification. strath.ac.uk

Table 2: Diastereoselective Aldol Reactions of Pseudoephenamine Glycinamide

| Aldehyde/Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde (B42025) | syn-β-Hydroxy-α-aminophenylpropanoic acid derivative | 80 | >99:1 |

| Isobutyraldehyde | syn-β-Hydroxy-α-aminovaleric acid derivative | 75 | >99:1 |

| Acetone | syn-β-Hydroxy-α-aminoisobutyric acid derivative | 65 | >99:1 |

| p-Nitrobenzaldehyde | syn-β-Hydroxy-α-amino-p-nitrophenylpropanoic acid derivative | 98 | >99:1 |

Data reflects the high stereocontrol achieved using pseudoephenamine glycinamide in aldol reactions. strath.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-amino-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3 |

InChI Key |

RASDPMXCBLHKCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for R,r Pseudoephedrine Glycinamide

Direct Condensation Approachesorgsyn.org

The primary and most efficient method for preparing (R,R)-(-)-Pseudoephedrine glycinamide (B1583983) involves a one-step direct condensation reaction. orgsyn.orglookchem.com This approach is valued for its use of readily available and inexpensive starting materials, proceeding without the need for protecting the amino group of the glycine (B1666218) component. orgsyn.org

The core of this synthetic strategy is the amide bond formation between the secondary amino group of (1R,2R)-(-)-pseudoephedrine and the carboxyl group of glycine methyl ester. orgsyn.org The reaction is theorized to proceed through a base-catalyzed mechanism. This likely involves an initial transesterification of the glycine methyl ester with the hydroxyl group of pseudoephedrine, which is then followed by an intramolecular O → N acyl transfer to form the final amide product. orgsyn.org

The reaction is typically conducted in an inert atmosphere, such as under argon, within a dry solvent like tetrahydrofuran (B95107) (THF). orgsyn.org Key reagents and their optimized molar equivalencies are crucial for the success of the reaction.

Table 1: Reagent Quantities and Roles

| Reagent | Molar Equivalent | Role |

|---|---|---|

| (1R,2R)-(-)-Pseudoephedrine | 1 | Chiral Auxiliary/Starting Material |

| Glycine Methyl Ester | 1.25 | Acylating Agent |

| Anhydrous Lithium Chloride | 2 | Additive |

Data sourced from Organic Syntheses Procedure. orgsyn.org

The process begins by creating a slurry of (1R,2R)-(-)-pseudoephedrine and anhydrous lithium chloride in dry THF, which is then cooled to 0°C. orgsyn.org A base, such as solid lithium methoxide (B1231860), is added, and the mixture is stirred. A solution of glycine methyl ester in THF is then added dropwise over a period of one hour. The reaction is maintained at 0°C for approximately seven hours to ensure completion. orgsyn.org

An alternative and more rapid optimization involves substituting lithium methoxide with butyllithium (B86547) (BuLi). Using 0.25 equivalents of 10 M BuLi can reduce the reaction time to 1-2 hours while still affording good yields of the anhydrous product. orgsyn.org

Alternative Synthetic Routes to Pseudoephedrine Glycinamide Derivatives

While direct condensation is the most prominent method for the title compound, it's noteworthy that related derivatives have been synthesized for various applications. For instance, pseudoephenamine glycinamide has been utilized in stereocontrolled syntheses of syn-β-hydroxy-α-amino acids through direct aldolization. nih.gov The enolization of pseudoephenamine glycinamide with lithium hexamethyldisilazide in the presence of lithium chloride, followed by the addition of an aldehyde or ketone, yields aldol (B89426) addition products. nih.gov Although aldol addition reactions have been attempted with pseudoephedrine glycinamide itself, they have been found to be inferior in terms of yield and diastereoselectivity compared to those with pseudoephenamine glycinamide. nih.gov

Another approach mentioned in the literature is a two-step coupling of N-Boc-Gly with pseudoephedrine, followed by a deprotection step to yield the glycinamide. lookchem.com However, the one-step direct condensation is highlighted as the more economical route. lookchem.com

Purification and Isolation Strategiesorgsyn.org

Upon completion of the reaction, the mixture is quenched with water, and the bulk of the THF is removed under reduced pressure. The resulting aqueous solution is subjected to extraction with dichloromethane (B109758) to isolate the crude product. The combined organic extracts are then dried over anhydrous potassium carbonate, filtered, and concentrated. orgsyn.org

The final product is purified through crystallization. The crude oily residue is dissolved in warm THF (around 50°C), and a small amount of water is added. Upon cooling to room temperature, (R,R)-(-)-Pseudoephedrine glycinamide crystallizes as its monohydrate. The crystallization process is completed by cooling the mixture to -20°C for a couple of hours. The crystals are then collected by filtration and rinsed with ether. orgsyn.org

To obtain the anhydrous form, which is essential for subsequent reactions like alkylation, the monohydrate is dried under vacuum at an elevated temperature (around 60°C). orgsyn.org It is critical not to exceed 65°C to prevent the product from melting. orgsyn.org The hydration state can be preliminarily assessed by its melting point, as partially hydrated material shows a depressed melting point compared to the pure anhydrous product (mp 78-80°C). orgsyn.org

Table 2: Purification and Product Forms

| Form | Purification Step | Key Parameters | Melting Point |

|---|---|---|---|

| Monohydrate | Crystallization from THF/water | Cool to -20°C | 83-85°C |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Analysis of Synthetic Efficiency and Yieldsorgsyn.org

The alternative use of butyllithium as a base, which accelerates the reaction, has been reported to yield 65-69% of the anhydrous product, indicating a comparable efficiency to the lithium methoxide-mediated process. orgsyn.org The high yields and the use of inexpensive reagents underscore the practicality and scalability of this synthetic route. orgsyn.org

Table 3: Summary of Compounds

| Compound Name |

|---|

| This compound |

| (1R,2R)-Pseudoephedrine |

| Glycine Methyl Ester |

| Lithium Chloride |

| Lithium Methoxide |

| Tetrahydrofuran |

| Butyllithium |

| Dichloromethane |

| Potassium Carbonate |

| Ether |

| Pseudoephenamine glycinamide |

| Lithium hexamethyldisilazide |

Diastereoselective Alkylation Reactions Mediated by R,r Pseudoephedrine Glycinamide

Enolate Alkylation Strategy for α-Amino Acid Synthesis

Generation of Pseudoephedrine Glycinamide (B1583983) Enolates

The critical step in this asymmetric synthesis is the stereocontrolled formation of the enolate. The geometry and aggregation state of the enolate are paramount in dictating the facial selectivity of the subsequent alkylation. nih.govresearchgate.net The generation is typically achieved under anhydrous conditions at low temperatures using a strong, non-nucleophilic base in an appropriate solvent. nih.gov

The formation of pseudoephedrine amide enolates is generally accomplished using a strong lithium-based amide, such as lithium diisopropylamide (LDA). nih.gov The deprotonation occurs at the α-carbon of the glycinamide moiety, creating a dianionic species where both the α-carbon and the hydroxyl group of the pseudoephedrine are deprotonated. nih.gov

A crucial additive in these reactions is lithium chloride (LiCl). researchgate.netresearchgate.net The presence of LiCl has been shown to be essential for achieving high levels of diastereoselectivity in the alkylation step. nih.govnih.gov It is believed to function by breaking up aggregates of the lithium enolate, leading to a more reactive and structurally defined monomeric species. nih.govnih.gov Reactions performed in the absence of LiCl often result in significantly lower diastereoselectivity. nih.govnih.gov

Alternative base systems have also been explored. For instance, using sodium diisopropylamide (NaDA) generates the corresponding disodium (B8443419) enolates. nih.govnih.gov These sodium-based enolates have demonstrated reactivities and selectivities that are comparable to their dilithium (B8592608) counterparts, with the potential advantage of not requiring a large excess of inorganic salts like LiCl. nih.govnih.gov

Temperature control is critical for the successful generation and subsequent reaction of the pseudoephedrine glycinamide enolate. The deprotonation is typically carried out at low temperatures, commonly -78 °C, in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov Maintaining these low temperatures is necessary to prevent side reactions and control the stability of the enolate. nih.govnih.gov With disodium salts, in particular, careful temperature management is required to avoid "aggregate aging effects," which can alter the structure and reactivity of the enolate and lead to undesired O-alkylation. nih.govnih.gov

Stereochemical Control in Alkylation

The high degree of stereochemical control is the hallmark of the pseudoephedrine auxiliary method. The chiral scaffold of the pseudoephedrine molecule effectively shields one of the two faces of the planar enolate, directing the incoming electrophile to attack from the less sterically hindered side. nih.govstrath.ac.uk This facial bias is the origin of the high diastereoselectivity observed in the reaction. strath.ac.uk The proposed reactive intermediate involves a conformation where the lithium alkoxide side-chain of the pseudoephedrine blocks one face of the enolate. nih.govresearchgate.net

The enolate of (R,R)-(-)-pseudoephedrine glycinamide reacts with a wide array of electrophiles, including various haloalkanes, with excellent diastereoselectivity. researchgate.netresearchgate.net The method is effective for both activated electrophiles, such as benzyl (B1604629) bromide, and unactivated alkyl halides like isobutyl iodide. nih.gov This broad substrate scope makes the methodology highly versatile for the synthesis of a diverse range of non-proteinogenic α-amino acids. The alkyl halide is proposed to attack the common π-face of the enolate that is opposite to the pseudoephedrine alkoxide side-chain. nih.govresearchgate.net

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates

| Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Benzyl Bromide | α-Benzyl Product | > 96:4 | 85 |

| Isobutyl Iodide | α-Isobutyl Product | > 96:4 | 75 |

| Methyl Iodide | α-Methyl Product | > 96:4 | 80 |

| Ethyl Iodide | α-Ethyl Product | > 96:4 | 82 |

| Propyl Iodide | α-Propyl Product | > 96:4 | 78 |

| Allyl Bromide | α-Allyl Product | > 96:4 | 61 |

Data synthesized from literature findings, which consistently report high diastereoselectivity for a range of electrophiles. researchgate.net

Several factors are key to maximizing the diastereomeric excess (de) in these alkylation reactions.

Presence of LiCl: As previously mentioned, the addition of lithium chloride is one of the most significant factors. It dramatically enhances diastereoselectivity, likely by modulating the aggregation state of the lithium enolate. nih.govnih.gov

Enolate Stoichiometry: Using a slight excess of the enolate relative to the electrophile can also improve diastereoselectivity. nih.gov

Enolate Geometry: The formation of a single enolate geometry, typically the (Z)-enolate, is crucial for high selectivity. nih.gov

Enolate Stability: In some cases, such as with pseudoephedrine α-phenylbutyramides, facile enolate isomerization can occur, leading to highly stereoselective but not strictly stereospecific reactions. nih.govresearchgate.net This highlights the importance of the substrate's structure in maintaining the stereochemical integrity of the enolate throughout the reaction.

Scope and Limitations with Different Alkyl Halides

The use of this compound as a chiral auxiliary enables the highly diastereoselective alkylation of its enolate with a broad array of alkyl halides. researchgate.netacs.org The success of this methodology hinges on the formation of a lithium enolate, typically in the presence of lithium chloride, which then reacts with an electrophile. researchgate.net This process is effective for a wide variety of alkyl halides, affording the desired α-substituted products in high yields and with excellent stereocontrol. acs.org

The scope of compatible alkyl halides is extensive, including activated, unactivated, and functionalized electrophiles. High diastereoselectivity is generally observed across this range. For instance, reactions with primary alkyl iodides and bromides, as well as more reactive halides like benzyl bromide, proceed efficiently. nih.gov However, the reaction conditions, particularly the choice of base and the presence of additives like lithium chloride, can be crucial for achieving optimal results. nih.gov In some cases, alkylation reactions conducted without lithium chloride have been found to be less diastereoselective and slower. nih.gov

The reactivity and stereochemical outcome can be influenced by the structure of the alkyl halide. For example, while many electrophiles attack a common π-face of the enolate, epoxides have been observed to attack the opposite π-face. researchgate.net This highlights the nuanced stereochemical control exerted by the pseudoephedrine auxiliary.

Below is a table summarizing the outcomes of alkylation with various electrophiles.

| Entry | Electrophile (RX) | Diastereomeric Ratio (dr) | Isolated Yield (%) |

| 1 | Benzyl Bromide | ≥19:1 | 95 |

| 2 | Ethyl Iodide | 19:1 | 91 |

| 3 | tert-Butyl Bromoacetate | ≥19:1 | 95 |

| 4 | m-Methoxybenzyl Bromide | ≥19:1 | 89 |

| 5 | Isobutyl Triflate | ≥19:1 | 84 |

| 6 | Cyclohexylmethyl Triflate | ≥19:1 | 83 |

| Data derived from studies on similar pseudoephenamine alaninamide systems, which provide a strong model for the glycinamide analogue. harvard.edu |

Synthesis of Natural and Non-Natural α-Amino Acids

A primary application of the diastereoselective alkylation of this compound is the synthesis of highly enantiomerically enriched α-amino acids. acs.orgnih.gov The alkylated amide products serve as versatile intermediates that can be hydrolyzed to release the target α-amino acid, while the pseudoephedrine auxiliary can be recovered. acs.org This methodology provides a practical route to both D- and L-amino acids, depending on whether the (+)- or (-)-enantiomer of pseudoephedrine is used as the auxiliary. acs.org The process is valued for its operational simplicity and the high enantiomeric purity of the final products. nih.gov

The synthesis of phenylalanine and its analogues is readily achieved using this alkylation strategy. The enolate of pseudoephedrine glycinamide can be alkylated with benzyl bromide or various substituted benzyl halides to introduce the characteristic benzyl side chain of phenylalanine. harvard.edu This approach allows for the creation of a diverse range of fluorinated, brominated, or otherwise substituted phenylalanine derivatives, which are valuable building blocks in medicinal chemistry and peptide design. beilstein-journals.org For example, alkylation with a substituted benzyl bromide, followed by hydrolysis of the resulting amide, provides a direct route to the corresponding non-natural phenylalanine analogue with high stereochemical fidelity. harvard.edu

The methodology is also applicable to the synthesis of α-amino acids containing heterocyclic side chains. By employing an alkyl halide that incorporates a heterocyclic moiety, this functional group can be introduced at the α-position. These heterocyclic amino acids are of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. researchgate.net The robust nature of the pseudoephedrine-mediated alkylation allows for the use of various heterocyclic electrophiles, expanding the accessible range of complex and valuable non-natural amino acids.

Despite the broad utility of this method, challenges related to reproducibility and selectivity can arise in specific instances. The diastereoselectivity can be compromised under certain conditions, such as in the absence of lithium chloride, which is believed to play a key role in organizing the transition state of the alkylation. nih.gov

Furthermore, issues can arise from the stability of the enolate intermediate. For certain substrates, such as pseudoephedrine α-phenylbutyramides, facile enolate isomerization can lead to a loss of stereospecificity in the alkylation reaction. nih.gov The choice of base is also critical; the use of excess strong base like lithium diisopropylamide (LDA) can be detrimental when using electrophiles sensitive to base, such as benzyl bromide, which may lead to side reactions. nih.gov A modified procedure using the weaker base lithium hexamethyldisilazide (LHMDS) has been developed to overcome some of these inconveniences. nih.gov These factors necessitate careful optimization of reaction conditions for specific substrate and electrophile combinations to ensure high selectivity and yield.

Asymmetric α-Arylation of α-Amino Acid Derivatives

Beyond alkylation, the pseudoephedrine auxiliary can direct the asymmetric α-arylation of α-amino acid derivatives. nih.gov This process allows for the enantioselective introduction of an aryl group at the α-position, yielding valuable α-aryl amino acid derivatives. nih.govnih.gov The method is significant as it avoids the use of heavy-metal additives often required in other arylation procedures and is effective for a range of amino acids and aryl groups with varying electronic properties. nih.gov The products of this reaction are hydantoins, which can be subsequently hydrolyzed to provide quaternary amino acids. nih.gov

Pseudoephedrine-Directed Arylation Mechanisms

The mechanism for the pseudoephedrine-directed arylation is distinct from a direct nucleophilic substitution. nih.govresearchgate.net The process begins with an available α-amino acid derivative, which is converted into an N'-aryl urea (B33335) adduct ligated to the pseudoephedrine chiral auxiliary. nih.gov Upon treatment with a base, the substrate undergoes in situ silylation and enolization. nih.gov This is followed by a diastereoselective migration of the N'-aryl group from the urea nitrogen to the α-position of the amino acid enolate. nih.gov The reaction then proceeds through a ring-closing step to form a hydantoin (B18101) intermediate, which expels the recyclable pseudoephedrine auxiliary. nih.gov This intramolecular rearrangement and cyclization sequence ensures that the stereochemical information from the chiral auxiliary is effectively transferred to the newly formed quaternary stereocenter. nih.govresearchgate.net

Formation of Hydantoin Intermediates

The conversion of the diastereomerically enriched α-amino amides, obtained from the alkylation of this compound, into hydantoin intermediates involves a cyclization reaction. This transformation is critical as it locks the newly created stereocenter into a stable heterocyclic ring system. The integrity of this stereocenter must be maintained during the cyclization process to capitalize on the high diastereoselectivity achieved in the preceding alkylation step.

The general approach involves treating the α-amino amide with a carbonylating agent, which facilitates the formation of the five-membered hydantoin ring. The choice of the cyclizing agent and the reaction conditions are paramount to prevent epimerization at the α-carbon.

Detailed Research Findings

Research in the field of asymmetric synthesis has established methodologies for the cyclization of optically pure α-amino amides to their corresponding hydantoins with high enantiomeric excess. While direct experimental data for the cyclization of a broad range of alkylated this compound products is not extensively tabulated in single sources, the principles are well-documented.

One of the key challenges in this cyclization is the potential for racemization of the α-stereocenter under harsh reaction conditions. Studies have shown that the use of certain carbonylating agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), can lead to complete racemization. This is attributed to the formation of an imidazole (B134444) carbamate (B1207046) intermediate which can facilitate epimerization.

To circumvent this issue, alternative reagents have been successfully employed. The use of triphosgene (B27547) (bis(trichloromethyl) carbonate) in the presence of a base like pyridine (B92270) has been demonstrated to be an effective method for the synthesis of enantiomerically pure hydantoins from optically pure α-amino amides. This method proceeds under mild conditions, which helps to preserve the stereochemical integrity of the α-carbon.

The proposed reaction mechanism for the cyclization of an α-amino amide using a carbonylating agent like phosgene (B1210022) or its equivalent involves the initial formation of an isocyanate intermediate from the primary amine of the amino acid moiety. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the isocyanate carbon, leading to the formation of the hydantoin ring.

A general scheme for this transformation is presented below:

Scheme 1: General Reaction for the Formation of a Hydantoin Intermediate

The successful synthesis of enantiomerically pure hydantoins relies on a two-step sequence:

Diastereoselective Alkylation: The enolate of this compound is alkylated with an electrophile (R-X) to produce the corresponding α-substituted amide with high diastereoselectivity.

Cyclization to Hydantoin: The resulting α-amino amide is then cyclized to the 5-substituted hydantoin. The chiral auxiliary, (R,R)-(-)-pseudoephedrine, can be recovered and reused.

While specific yields and diastereomeric excesses for the cyclization step are highly dependent on the substrate (the nature of the 'R' group) and the precise reaction conditions, the use of reagents like triphosgene generally affords hydantoins with high optical purity.

Asymmetric Aldol Reactions Utilizing Pseudoephenamine Glycinamide

Stereocontrolled Synthesis of syn-β-Hydroxy-α-Amino Acidsnih.govnih.gov

The aldol (B89426) reaction of the lithium enolate of (R,R)-(-)-Pseudoephedrine glycinamide (B1583983) with various carbonyl compounds provides a direct and efficient route to enantiomerically pure syn-β-hydroxy-α-amino acid derivatives. nih.govnih.gov This methodology is distinguished by its high diastereoselectivity and the operational simplicity of the procedure. nih.gov The resulting aldol adducts can be readily hydrolyzed to furnish the desired β-hydroxy-α-amino acids, with the chiral auxiliary being recoverable in high yields. nih.gov

Enolization with Lithium Hexamethyldisilazide (LiHMDS) and LiClnih.govnih.gov

The crucial first step in the aldol reaction is the formation of a stereochemically defined enolate. The enolization of (R,R)-(-)-Pseudoephedrine glycinamide is effectively achieved by treatment with Lithium Hexamethyldisilazide (LiHMDS) in the presence of Lithium Chloride (LiCl). nih.govnih.gov The presence of LiCl is essential for achieving high diastereoselectivities in the subsequent aldol addition step. nih.gov This combination of reagents facilitates the formation of a well-defined lithium enolate, poised for a highly stereoselective reaction with electrophilic carbonyl substrates. nih.govnih.gov

Aldol Addition with Aldehyde Substratesnih.govnih.gov

The lithium enolate of this compound reacts efficiently with a diverse range of aldehyde substrates. nih.gov The reactions are typically rapid, often reaching completion within 30 minutes at -78 °C. nih.gov This process leads to the formation of the syn-aldol adduct as the major diastereomer, which can usually be isolated in a stereoisomerically pure form through crystallization. nih.govnih.gov

The methodology demonstrates broad substrate scope, accommodating linear, branched, and α-substituted aldehydes. This versatility allows for the synthesis of a wide array of β-hydroxy-α-amino acid derivatives with varying side chains. The reaction proceeds with high yields and excellent diastereoselectivity across these different aldehyde classes. nih.gov

Table 1: Aldol Addition of this compound Enolate with Various Aldehydes nih.gov

| Aldehyde Substrate | R Group | Product | Yield of Major Diastereomer (%) |

|---|---|---|---|

| Isobutyraldehyde | i-Pr | 2 | 92 |

| Pivaldehyde | t-Bu | 3 | 88 |

| Benzaldehyde (B42025) | Ph | 7 | 80 |

| p-Anisaldehyde | 4-MeO-C₆H₄ | 8 | 80 |

| 2-Naphthaldehyde | 2-Naphthyl | 9 | 85 |

| 3-Phenylpropionaldehyde | Ph(CH₂)₂ | 10 | 81 |

This table is interactive. You can sort and filter the data.

A key feature of this method is its high diastereoselectivity, consistently favoring the formation of the syn-diastereomer. nih.gov The use of the (R,R)-enantiomer of pseudoephedrine glycinamide leads to aldol products that are stereochemically homologous with L-threonine. nih.govnih.gov Conversely, employing the (S,S)-pseudoephedrine glycinamide auxiliary provides access to the D-threonine series. nih.govnih.gov This predictable stereochemical outcome is a significant advantage of the methodology, allowing for the targeted synthesis of specific stereoisomers. In all documented cases, only one of the four potential diastereomeric aldol addition products is predominantly formed. nih.gov

Aldol Addition with Ketone Substratesnih.govnih.gov

Remarkably, the lithium enolate of this compound also undergoes efficient and diastereoselective aldol additions with ketone substrates. nih.gov These reactions are generally slower than those with aldehydes and may require warming to 0 °C to achieve full conversion. nih.gov This extension to ketone electrophiles is particularly significant as it allows for the construction of more complex β-hydroxy-α-amino acids.

The reaction with ketone substrates results in the formation of a β-hydroxy group attached to a quaternary carbon center. This represents a powerful method for the synthesis of sterically hindered β-hydroxy-α-amino acids containing a quaternary stereocenter at the β-position. nih.gov The reaction proceeds with high diastereoselectivity, yielding products that can be valuable in the synthesis of novel pharmaceuticals and other complex molecules. nih.gov

Table 2: Aldol Addition of this compound Enolate with Ketone Substrates nih.gov

| Ketone Substrate | R¹ | R² | Product | Yield of Major Diastereomer (%) |

|---|---|---|---|---|

| Acetone | Me | Me | 15 | 63 |

| 3-Pentanone | Et | Et | 16 | 55 |

This table is interactive. You can sort and filter the data.

Comparison to Other Glycine (B1666218) Equivalents in Ketone Reactions

The utility of this compound is particularly evident when compared to other glycine enolate equivalents, such as glycine Schiff bases. nih.gov While methods utilizing glycine Schiff bases are convenient due to their straightforward enolization and direct conversion of products to β-hydroxy-α-amino esters, they often suffer from significant drawbacks. nih.gov These include poor diastereoselectivities, a limited range of applicable substrates, and the frequent necessity for additional functionalization steps to separate the resulting syn and anti aldol adducts. nih.gov

In contrast, the aldol addition reactions employing pseudoephedrine glycinamide demonstrate superior performance, especially in reactions with ketones. The enolization of (R,R)-pseudoephedrine glycinamide with lithium hexamethyldisilazide in the presence of lithium chloride, followed by the addition of a ketone, yields aldol products with high diastereoselectivity. nih.govresearchgate.net For instance, aldolization reactions with various ketones proceed efficiently, affording the desired syn-aldol adducts in good to excellent yields and high stereoisomeric purity, often as crystalline solids that are easily purified. nih.gov

Interestingly, the performance of pseudoephenamine glycinamide in these reactions has been noted as superior even to its parent compound, pseudoephedrine glycinamide. For example, the aldol reaction with benzaldehyde using pseudoephedrine glycinamide resulted in a 57% yield of the major syn-adduct with a diastereomeric ratio of 72:28, whereas the same reaction with pseudoephenamine glycinamide provided a significantly higher yield and selectivity. nih.gov

Below is a table summarizing the results of aldol addition reactions of (R,R)-pseudoephedrine glycinamide with various ketones, highlighting the yields and diastereoselectivity.

| Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Acetone | 2-Methyl-L-allothreonine derivative | 65 | >95:5 |

| Cyclopentanone | Cyclopentyl-L-allothreonine derivative | 98 | >95:5 |

| Cyclohexanone | Cyclohexyl-L-allothreonine derivative | 91 | >95:5 |

This table presents data on the diastereoselective aldol reactions of (R,R)-pseudoephedrine glycinamide with symmetrical ketones, yielding products stereochemically homologous with L-threonine. nih.gov

Subsequent Transformations of Aldol Adducts

A significant advantage of the pseudoephedrine glycinamide methodology is the facile conversion of the resulting aldol adducts into valuable chiral building blocks, namely β-hydroxy-α-amino acids and 2-amino-1,3-diols. nih.govresearchgate.net These transformations proceed under remarkably mild conditions, preserving the stereochemical integrity of the newly formed chiral centers. nih.gov

Conversion to β-Hydroxy-α-Amino Acids by Mild Hydrolysis

The hydrolysis of the aldol adducts derived from pseudoephedrine glycinamide occurs under unusually mild alkaline conditions compared to other glycine equivalents. nih.gov This facile cleavage is proposed to proceed through a rapid N→O-acyl transfer mechanism, followed by the saponification of the resulting β-amino ester. nih.gov This process efficiently yields the desired β-hydroxy-α-amino acid, and the chiral auxiliary can be recovered in high yield. nih.gov The resulting α-amino sodium carboxylates can then be converted to their corresponding amino acid methyl esters or N-Boc-protected amino acids in high yields. nih.gov

The table below illustrates the results of the hydrolysis of various aldol adducts.

| Aldol Adduct From | Hydrolysis Product | Yield (%) |

| Isobutyraldehyde | (2S,3R)-3-Hydroxy-4-methyl-2-aminopentanoic acid | 95 |

| 4-(Benzyloxy)butanal | (2S,3R)-2-Amino-3-hydroxy-6-(benzyloxy)hexanoic acid | 94 |

| Benzaldehyde | (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid | 92 |

This table showcases the efficient conversion of aldol adducts to β-hydroxy-α-amino acids via mild hydrolysis, with high yields of the final product. nih.gov

Reduction to 2-Amino-1,3-Diols

The aldol adducts can also be readily reduced to form chiral 2-amino-1,3-diols, which are important synthetic intermediates. nih.gov Remarkably, this reduction can be accomplished using the mild reducing agent sodium borohydride (B1222165) in ethanol. nih.gov This is a notable feature, as the reduction of tertiary amides typically requires much more reactive hydride donors. nih.gov The reaction proceeds in good yield, and the pseudoephedrine auxiliary can be recovered quantitatively. nih.gov

The following table provides an example of the reduction of an aldol adduct to a 2-amino-1,3-diol.

| Aldol Adduct | Reduction Product | Yield (%) |

| Adduct of (R,R)-1 and 4-nitrobenzaldehyde | (1R,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 80 |

This table demonstrates the efficient reduction of a pseudoephedrine glycinamide aldol adduct to the corresponding 2-amino-1,3-diol using sodium borohydride. nih.gov This transformation was instrumental in the synthesis of antibiotics such as chloramphenicol (B1208) and thiamphenicol. nih.gov

Asymmetric Michael Addition Reactions

Pseudoephedrine Glycinamide (B1583983) in Conjugate Additions

The enolate derived from (R,R)-(-)-pseudoephedrine glycinamide can, in principle, act as a nucleophile in Michael additions. However, the specific application of this chiral glycine (B1666218) enolate equivalent in conjugate additions is less documented than its use in alkylations. Research in this area has more prominently featured simpler pseudoephedrine amides as the nucleophilic component for the synthesis of complex chiral structures.

While this compound is a well-established reagent for the synthesis of α-amino acids, its direct application as a chiral glycine enolate in a Michael addition reaction with α,β-unsaturated esters to generate β-amino esters is not widely reported in scientific literature. The primary documented uses of this auxiliary involve reactions at the α-carbon via alkylation or aldol (B89426) condensation. Methodologies for β-amino acid synthesis often involve other strategies, such as the conjugate aza-Michael addition of amines to unsaturated esters where the pseudoephedrine auxiliary is attached to the Michael acceptor rather than the nucleophile.

A notable application of the pseudoephedrine auxiliary in asymmetric Michael reactions is the synthesis of enantiomerically enriched 3-aryl-δ-lactones. In this approach, the lithium enolate of (R,R)-pseudoephedrine propionamide (B166681) undergoes a highly diastereoselective conjugate addition to various chalcones (1,3-diaryl-2-propen-1-ones). The resulting 1,5-dicarbonyl adducts are then subjected to a two-step reduction and lactonization sequence to furnish the target δ-lactones.

The reaction sequence begins with the deprotonation of the pseudoephedrine propionamide using a lithium amide base to form the corresponding (Z)-enolate. This enolate then adds to the chalcone (B49325) Michael acceptor. The resulting Michael adduct is subsequently reduced, typically using sodium borohydride (B1222165), which chemoselectively reduces the ketone. The final step involves acid-catalyzed lactonization, where the hydroxyl group displaces the chiral auxiliary to form the thermodynamically favored trans-3,4-disubstituted δ-lactone. This method provides access to these valuable chiral building blocks with high levels of stereocontrol.

The table below summarizes the results for the asymmetric Michael addition of (R,R)-pseudoephedrine propionamide to various substituted chalcones and their subsequent conversion to 3-aryl-δ-lactones.

Table 1: Asymmetric Synthesis of 3-Aryl-δ-Lactones via Michael Addition

| Entry | Ar (Chalcone) | R (Chalcone) | Adduct Yield (%) | Adduct d.r. | Lactone Yield (%) | Lactone e.e. (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 91 | >98:2 | 87 | 97 |

| 2 | 4-Chlorophenyl | Phenyl | 92 | >98:2 | 88 | 97 |

| 3 | 4-Methoxyphenyl | Phenyl | 94 | >98:2 | 84 | >99 |

| 4 | 2-Naphthyl | Phenyl | 86 | >98:2 | 85 | 98 |

d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Data compiled from studies on pseudoephedrine amides in asymmetric Michael reactions.

Mechanistic Considerations for Stereoselective Michael Additions

The high degree of stereoselectivity observed in the Michael addition of pseudoephedrine amide enolates is attributed to a highly organized, chelated transition state. It is proposed that the lithium cation plays a crucial role in pre-organizing both the chiral enolate and the Michael acceptor.

Upon formation, the (Z)-enolate is believed to exist in a chelated structure where the lithium cation is coordinated by both the enolate oxygen and the β-alkoxide oxygen of the pseudoephedrine auxiliary. When the α,β-unsaturated ketone (e.g., chalcone) is introduced, it is also coordinated to the same lithium cation through its carbonyl oxygen. This assembly results in a rigid, Zimmerman-Traxler-like six-membered ring transition state.

Within this transition state, the bulky phenyl group of the pseudoephedrine auxiliary effectively shields one face of the enolate. Consequently, the Michael acceptor is directed to approach from the less sterically hindered face, leading to the observed high diastereoselectivity.

Furthermore, studies have shown that the presence or absence of lithium chloride (LiCl) can dramatically influence the stereochemical outcome of these reactions, specifically the syn/anti selectivity of the Michael adduct.

Without LiCl : The reaction of the enolate (formed with a lithium amide base like LDA) typically yields the anti-Michael adduct with high selectivity. This is rationalized by the enolate existing as a chelated dimer or higher-order aggregate.

With LiCl : When excess LiCl is used as an additive during enolization, the reaction preferentially forms the syn-Michael adduct. LiCl is known to act as an aggregate breaker, leading to a monomeric, more reactive enolate species. This monomeric lithium enolate is believed to react through a different transition state geometry, possibly an open, non-chelated model, which reverses the facial selectivity of the approach of the electrophile.

This dependence on LiCl highlights the complexity of lithium enolate chemistry and demonstrates that the aggregation state of the nucleophile is a critical determinant of the stereochemical outcome in these asymmetric Michael additions.

Mechanistic Investigations and Stereochemical Models

Enolate Geometry and Stereochemical Induction

The stereochemical outcome of alkylations using (R,R)-(-)-pseudoephedrine glycinamide (B1583983) is fundamentally dependent on the geometry of the enolate intermediate formed upon deprotonation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), preferentially generates the (Z)-enolate. nih.govnih.gov This selectivity arises from the chelation of the lithium cation between the amide oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This chelation creates a rigid ring structure that favors the formation of the (Z)-enolate geometry. nih.gov

This defined (Z)-enolate geometry is crucial for the subsequent stereochemical induction. The bulky phenyl group of the pseudoephedrine scaffold effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, leading to a predictable and highly diastereoselective alkylation. nih.govresearchgate.net The rigidity of the chelated intermediate ensures an efficient transfer of chirality from the auxiliary to the newly formed stereocenter.

Zimmerman-Traxler-Type Transition States

The diastereoselectivity of the alkylation of the chiral enolate derived from (R,R)-(-)-pseudoephedrine glycinamide can be rationalized by the Zimmerman-Traxler model. This model proposes a chair-like, six-membered transition state involving the lithium enolate and the electrophile. princeton.edu In this arrangement, the lithium cation coordinates to both the enolate oxygen and a heteroatom on the electrophile.

For the preferentially formed (Z)-enolate, the Zimmerman-Traxler model predicts a transition state where the substituents adopt positions that minimize steric interactions. The bulky groups on both the enolate and the electrophile tend to occupy equatorial positions to reduce 1,3-diaxial strain. The rigid, chelated structure of the pseudoephedrine auxiliary dictates the conformation of this transition state, with the phenyl group acting as a steric shield, thereby forcing the electrophile to approach from a specific trajectory. This facial bias is the primary origin of the high diastereoselectivity observed in these reactions.

Role of Lithium Cation and Aggregation States

The lithium cation is a critical component in controlling the stereoselectivity of these alkylation reactions. Its primary role is to facilitate the formation of the rigid, chelated (Z)-enolate by coordinating with both the amide oxygen and the auxiliary's hydroxyl group. nih.govnih.gov This chelation is fundamental to establishing the facial bias necessary for high diastereoselectivity.

Furthermore, lithium enolates are known to exist as aggregates in solution, and the state of aggregation can significantly impact reactivity. nih.gov While monomeric enolates are generally considered the most reactive species, dimers or higher-order aggregates may be the predominant forms in solution. The addition of lithium chloride is often employed to break up these aggregates, leading to more reactive and selective monomeric species. nih.govresearchgate.net The precise nature of the reacting enolate species, whether monomeric or aggregated, can influence the structure of the transition state and, consequently, the stereochemical outcome. nih.gov

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has provided significant insights into the reaction mechanisms of pseudoephedrine-based auxiliaries. strath.ac.uk These theoretical approaches allow for the detailed examination of transition state structures and reaction energy profiles that are often difficult to probe experimentally. nih.gov

DFT calculations can accurately predict the energies of the various possible transition states, thereby identifying the most favorable reaction pathway. For the alkylation of the this compound enolate, these calculations consistently show that the transition state leading to the major diastereomer is significantly lower in energy than the transition states leading to minor products. strath.ac.uk This energy difference provides a quantitative explanation for the high diastereoselectivities observed experimentally.

Computational methods can model the entire reaction pathway, from enolate formation to the final alkylation product. nih.gov This allows for a comprehensive analysis of the factors that control enantioselectivity. These studies have reinforced the importance of the (Z)-enolate geometry, the chelated transition state involving the lithium cation, and the steric hindrance provided by the phenyl group of the pseudoephedrine auxiliary in achieving high levels of asymmetric induction. strath.ac.uk

Influence of Auxiliary Conformation on Diastereoselectivity

The specific conformation adopted by the pseudoephedrine auxiliary is a key factor in determining the diastereoselectivity of the alkylation. The chelation of the lithium cation locks the auxiliary into a rigid conformation. nih.gov In this conformation, the phenyl group is positioned to effectively block one face of the enolate, while the methyl group on the carbon bearing the hydroxyl group also contributes to the steric environment, further directing the approach of the electrophile. nih.govresearchgate.net This well-defined and rigid conformational control is a primary reason for the success of pseudoephedrine-based chiral auxiliaries in asymmetric synthesis. nih.gov

Comparison and Evolution of Chiral Auxiliary Strategies

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE (B1583983) versus Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary was popularized by Myers and his research group. strath.ac.ukacs.org It can be acylated to form tertiary amides, whose corresponding lithium enolates undergo highly diastereoselective alkylations with various alkyl halides. acs.org The glycinamide derivative represents a specialized application of this methodology, tailored for the asymmetric synthesis of α-amino acids.

Advantages and Disadvantages

The primary advantage of (R,R)-(-)-pseudoephedrine glycinamide over standard pseudoephedrine amides lies in its direct utility for producing enantiomerically enriched α-amino acids. nih.govchemicalbook.com The glycine (B1666218) unit provides a direct template that, after alkylation and hydrolysis, yields the desired amino acid product. This contrasts with simple pseudoephedrine amides derived from carboxylic acids, which yield chiral acids, alcohols, or ketones upon cleavage. acs.org

A significant advantage of the pseudoephedrine-based systems, in general, is the high crystallinity of the amide products. This often facilitates purification of the diastereomeric products by crystallization, allowing for the attainment of very high levels of stereochemical purity. nih.govharvard.edu Furthermore, both enantiomers of pseudoephedrine are readily available and inexpensive, enhancing the practicality of this auxiliary. acs.org

The main disadvantage historically associated with pseudoephedrine is its regulatory restriction in many countries due to its potential use as a precursor for the illicit synthesis of methamphetamine. nih.govharvard.edu This can complicate its acquisition and use, particularly on an industrial scale. To address this, alternatives like pseudoephenamine have been developed, which are free from such regulations and, in some cases, offer superior performance, especially in the formation of quaternary stereocenters. nih.govharvard.edu

Another consideration is the reaction conditions. The generation of the enolate for both pseudoephedrine amides and the glycinamide derivative typically requires strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures. nih.govwikipedia.org However, procedural simplifications have been developed for the glycinamide system, including methods for direct alkylation of its hydrate (B1144303) form, which circumvents the need for stringent drying protocols. nih.gov

Stereocontrol Enhancements

The high degree of stereocontrol in alkylations of pseudoephedrine-derived amides is a key feature. Upon deprotonation, the lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This forms a rigid, bicyclic-like transition state. strath.ac.uk The phenyl group and the C1-methyl group of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face. strath.ac.ukwikipedia.org This results in a predictable and highly controlled stereochemical outcome, often with high diastereoselectivity. acs.org

The presence of lithium chloride is often crucial for achieving rapid, clean, and highly diastereoselective alkylations. acs.orgharvard.edu For the glycinamide derivative, this robust stereocontrol translates directly to the newly formed stereocenter of the α-amino acid precursor. The alkylation reactions are efficient with a wide range of alkyl halides, consistently producing products with high diastereoselectivity. researchgate.net The subsequent hydrolysis to remove the auxiliary proceeds with little to no racemization, preserving the enantiomeric purity of the final amino acid product. researchgate.net

| Feature | This compound | General Pseudoephedrine Amides |

| Primary Product | α-Amino Acids | Carboxylic Acids, Alcohols, Ketones |

| Stereocontrol | High, via chelation-controlled transition state | High, via chelation-controlled transition state |

| Key Advantage | Direct route to valuable chiral amino acids | Versatile for various chiral products |

| Practicality | Simplified procedures available (e.g., using hydrate) | Well-established, robust methodology |

| Main Disadvantage | Subject to regulatory controls | Subject to regulatory controls |

Comparison with Other Chiral Glycine Templates

The asymmetric synthesis of amino acids often relies on chiral glycine enolate equivalents. This compound is one such template, but others, such as those based on oxazolidinones and morpholinones, are also widely used.

Oxazolidinones

Oxazolidinone auxiliaries, developed by David Evans, are among the most powerful and widely used tools in asymmetric synthesis. wikipedia.org Like pseudoephedrine amides, N-acyloxazolidinones can be deprotonated to form Z-enolates that react with high diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.orguwindsor.ca The stereochemical outcome is dictated by the steric influence of the substituents at the 4 and 5 positions of the oxazolidinone ring, which block one face of the enolate. wikipedia.org

Advantages over Pseudoephedrine Glycinamide:

Predictability: The stereochemical models for Evans' oxazolidinones are extremely well-established for a vast range of transformations.

Versatility: They have been successfully applied to a broader range of asymmetric reactions beyond simple alkylations, including aldol, Diels-Alder, and conjugation reactions. wikipedia.org

Disadvantages:

Cleavage Conditions: Removal of the oxazolidinone auxiliary to yield the carboxylic acid can sometimes require harsh conditions (e.g., lithium hydroxide (B78521) with hydrogen peroxide, or lithium hydroperoxide), which may not be compatible with sensitive functional groups in the product. uwindsor.ca In contrast, the pseudoephedrine auxiliary can often be removed under milder acidic or basic hydrolysis conditions. nih.gov

Morpholinones

Chiral morpholinone-based templates, such as Schöllkopf's bis-lactim ethers derived from valine and glycine, also serve as effective chiral glycine equivalents. Alkylation of the lithiated species followed by mild acid hydrolysis yields the desired α-amino acid ester in high enantiomeric excess.

Advantages over Pseudoephedrine Glycinamide:

Mild Cleavage: The auxiliary is typically removed by mild acidic hydrolysis, which is advantageous for sensitive substrates.

Disadvantages:

Substrate Scope: The range of electrophiles and reaction types may be less broad compared to the more robust pseudoephedrine and oxazolidinone systems.

Auxiliary Synthesis: The synthesis of the morpholinone auxiliary itself can be more complex than the simple acylation required for pseudoephedrine.

| Chiral Template | Auxiliary Removal Conditions | Key Strengths |

| Pseudoephedrine Glycinamide | Mild to moderate acid/base hydrolysis | High diastereoselectivity, crystalline products, direct amino acid synthesis. nih.govresearchgate.net |

| Oxazolidinones | Often requires oxidative (LiOH/H₂O₂) or strong reductive (LiBH₄) conditions | Broad applicability, highly predictable stereocontrol for many reaction types. wikipedia.orguwindsor.ca |

| Morpholinones (Schöllkopf) | Mild acid hydrolysis | Very mild cleavage conditions suitable for sensitive products. |

Practical Considerations for Industrial and Academic Applications

For any synthetic methodology to be widely adopted, practical considerations are crucial. The pseudoephedrine glycinamide method offers several features that make it attractive for both academic research and industrial-scale synthesis.

The methodology is operationally simple, and Myers and colleagues have published greatly simplified procedures that enhance its practicality. nih.gov For instance, the development of a one-step synthesis of the pseudoephedrine glycinamide hydrate and a protocol for its direct alkylation without prior drying significantly reduces preparation time and complexity. nih.gov The use of LHMDS, a weaker base than LDA, can also be advantageous. nih.gov

The ability to recover and reuse the chiral auxiliary is another important factor, particularly for cost-effectiveness in large-scale applications. After hydrolysis, the pseudoephedrine auxiliary can be recovered. wikipedia.org

However, the primary hurdle for industrial application remains the regulatory status of pseudoephedrine. nih.govharvard.edu This has driven research into alternatives like pseudoephenamine, which is not a controlled substance and demonstrates comparable or even superior selectivity, especially in creating sterically demanding quaternary carbons. nih.govharvard.edu The products derived from pseudoephenamine also tend to be highly crystalline, which is a significant advantage for processing and purification on a large scale. nih.govharvard.edu Therefore, while the pseudoephedrine glycinamide methodology is synthetically robust and effective, its application in an industrial context may be limited by logistical and regulatory challenges, making analogs like pseudoephenamine glycinamide a more viable long-term option.

Regeneration and Recovery of the Chiral Auxiliary

Methodologies for Auxiliary Cleavage and Recovery

The recovery of the (R,R)-(-)-pseudoephedrine auxiliary from its glycinamide (B1583983) derivative is initiated after the diastereoselective alkylation step. The process involves the cleavage of the robust amide bond to release the newly synthesized α-amino acid and the chiral auxiliary. nih.gov The primary and most effective method for this cleavage is acid hydrolysis.

The alkylated pseudoephedrine glycinamide product is typically treated with a strong acid. The reaction mixture is heated under reflux for several hours to ensure complete cleavage of the amide bond. Following the hydrolysis, the reaction mixture contains the desired α-amino acid, (R,R)-(-)-pseudoephedrine hydrochloride, and any excess acid.

The recovery of the (R,R)-(-)-pseudoephedrine is then achieved through a standard acid-base extraction procedure.

Basification: The acidic solution is cooled and then neutralized, and subsequently made basic by the addition of an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This deprotonates the ammonium (B1175870) salt of the pseudoephedrine, converting it into its free-base form, which is soluble in organic solvents.

Extraction: The basic aqueous solution is extracted with an appropriate organic solvent, commonly diethyl ether or dichloromethane (B109758). The free-base (R,R)-(-)-pseudoephedrine partitions into the organic layer, while the salt of the newly formed amino acid remains in the aqueous layer.

Isolation: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (R,R)-(-)-pseudoephedrine.

Purification: The recovered auxiliary can be further purified by recrystallization or chromatography if necessary to ensure high purity for its subsequent reuse in the synthesis of (R,R)-(-)-Pseudoephedrine Glycinamide. nih.gov

This straightforward cleavage and extraction protocol allows for the separation and recovery of the valuable chiral auxiliary for future synthetic cycles.

Efficiency and Purity of Recovered Auxiliary

The success of a chiral auxiliary recycling program hinges on the ability to recover the material in high yield and with uncompromised purity. In the case of pseudoephedrine-based auxiliaries, the recovery process is generally highly efficient. While specific recovery yields for (R,R)-(-)-pseudoephedrine from the glycinamide adduct are not always detailed in every publication, related processes show high efficiency. For instance, cleavage and recovery of the closely related auxiliary, pseudoephenamine, have been reported with yields in the range of 89–99%. nih.gov It is expected that the recovery of (R,R)-(-)-pseudoephedrine would be similarly efficient due to its stable chemical nature and distinct physical properties that facilitate its separation from the amino acid product.

Crucially, the stereochemical integrity of the recovered auxiliary must be maintained. Any racemization or epimerization during the cleavage and workup process would diminish its effectiveness in subsequent asymmetric syntheses. The enantiomeric purity of the recovered (R,R)-(-)-pseudoephedrine can be rigorously assessed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method can accurately determine the enantiomeric excess of the recovered material, ensuring it meets the stringent quality requirements for reuse. nih.gov Studies on recyclable pseudoephedrine resins have shown that the auxiliary can be reused with no significant loss in the yield or the enantiomeric excess of the products, indicating that the recovery process does not compromise the chiral integrity of the auxiliary.

Table 1: Key Parameters for Auxiliary Recovery

| Parameter | Typical Outcome | Analytical Method |

|---|---|---|

| Recovery Yield | High (often >90%) | Gravimetric analysis after isolation |

| Chemical Purity | High | NMR Spectroscopy, Chromatography |

| Enantiomeric Purity | Maintained (High ee) | Chiral HPLC nih.gov |

Environmental and Economic Impact of Auxiliary Recycling

The recycling of chiral auxiliaries like (R,R)-(-)-pseudoephedrine is a cornerstone of green chemistry and has significant positive environmental and economic implications. chiralpedia.com

Economic Impact: The primary economic driver for recycling is the cost of the chiral auxiliary itself. (R,R)-(-)-Pseudoephedrine, while being a relatively inexpensive commodity chemical, still represents a significant cost in large-scale synthesis, especially when used in stoichiometric amounts.

Environmental Impact: The environmental benefits of recycling the auxiliary are multifaceted and align with the principles of sustainable chemistry.

Waste Reduction: The most direct environmental benefit is the significant reduction in chemical waste. Instead of being discarded after a single use, the auxiliary is reintroduced into the manufacturing process, minimizing the waste stream that requires treatment and disposal. rsc.org

Resource Conservation: By recycling, the demand for the raw materials needed to produce pseudoephedrine is lessened, contributing to the conservation of natural resources. chiralpedia.com

Future Directions and Emerging Applications

Exploration of Novel Reaction Classes

While the utility of (R,R)-(-)-pseudoephedrine glycinamide (B1583983) and related amides is well-established in asymmetric alkylations, ongoing research continues to explore their application in a broader range of chemical transformations. The robust stereocontrol exerted by the pseudoephedrine scaffold makes its derivatives prime candidates for achieving high diastereoselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Beyond standard alkylations, the lithium enolates derived from pseudoephedrine amides have been successfully employed in several other reaction classes, including:

Aldol (B89426) Reactions: These reactions, which form β-hydroxy amides, are crucial for the synthesis of polyketide natural products and other complex molecules. The pseudoephedrine auxiliary effectively controls the stereochemistry at the newly formed stereocenters.

Michael Additions: The conjugate addition of pseudoephedrine amide enolates to α,β-unsaturated compounds provides a reliable method for the asymmetric synthesis of 1,5-dicarbonyl compounds, which are precursors to cyclic structures like δ-lactones. nih.govprinceton.edu

Aza-Michael Reactions: This variant of the Michael reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. The use of pseudoephedrine as a chiral auxiliary allows for the diastereoselective synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. nih.gov

A notable aspect of these reactions is the influence of additives, such as lithium chloride (LiCl), on stereoselectivity. In the Michael reaction of pseudoephedrine amide enolates, the presence of LiCl can dramatically switch the stereochemical outcome from the anti to the syn adduct. This tunability offers greater flexibility in synthetic design.

| Reaction Class | Substrate/Reagent | Product Type | Key Features |

|---|---|---|---|

| Alkylation | (R,R)-(-)-Pseudoephedrine glycinamide + Alkyl Halide | α-Amino Acids | High diastereoselectivity, unprotected glycine (B1666218) amino group. orgsyn.org |

| Aldol Reaction | Pseudoephedrine amide enolate + Aldehyde | β-Hydroxy Amides | Effective stereocontrol at α and β positions. |

| Michael Addition | Pseudoephedrine amide enolate + α,β-Unsaturated Ester | 1,5-Dicarbonyl Compounds | Stereoselectivity tunable with LiCl. nih.govprinceton.edu |

| Aza-Michael Reaction | Pseudoephedrine α,β-unsaturated amide + Metal Benzylamide | β-Amino Amides | Diastereodivergent potential by modifying the auxiliary. nih.gov |

Integration with Catalytic Systems

While this compound is primarily used as a stoichiometric chiral auxiliary, a significant future direction is its integration into catalytic systems. Such approaches could involve using the auxiliary in conjunction with transition metal catalysts, organocatalysts, or enzymes to achieve novel reactivity or improved efficiency. No specific examples of the integration of this compound with catalytic systems were identified in the reviewed literature. However, the development of chemoenzymatic cascades, where an enzyme performs one transformation and the chiral auxiliary directs another, represents a promising area for future investigation.

Development of Tandem Reactions and Cascade Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. The enolates generated from pseudoephedrine amides are well-suited for initiating such sequences. A prime example is the tandem conjugate addition/α-alkylation reaction. nih.gov In this process, the lithium enolate formed after the initial conjugate addition is trapped in situ by an alkylating agent, leading to the formation of two new carbon-carbon bonds and two new stereocenters with high diastereoselectivity.

This strategy allows for the rapid construction of complex, highly functionalized molecules from simple precursors. Future work in this area could involve designing more elaborate cascade sequences initiated by the pseudoephedrine glycinamide enolate, potentially incorporating cyclizations or rearrangements to build polycyclic architectures.

| α,β-Unsaturated Amide | Organolithium Reagent | Alkylating Agent | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (E)-N-Cinnamoyl-(S,S)-pseudoephedrine | n-BuLi | MeI | α-Methyl-β-butyl-hydrocinnamamide | >95:5 |

| (E)-N-Crotonoyl-(S,S)-pseudoephedrine | PhLi | BnBr | α-Benzyl-β-phenyl-valeramide | >95:5 |

| (E)-N-Cinnamoyl-(S,S)-pseudoephedrine | PhLi | EtI | α-Ethyl-β-phenyl-hydrocinnamamide | >95:5 |

Data is representative of tandem reactions using pseudoephedrine amides as described in the literature.

Theoretical Predictions for New Applications

Computational chemistry and theoretical studies are increasingly being used to predict the outcomes of stereoselective reactions and to design new synthetic methods. While specific DFT studies on this compound were not prominent in the reviewed literature, related systems have been investigated to understand the origins of stereoselectivity. For instance, DFT studies have been used to analyze the transition states in the conversion of ephedrine (B3423809) derivatives to oxazolidinones, providing insights into the reaction mechanisms (SN1 vs. SN2). harvard.edu

Future theoretical work could focus on:

Modeling the transition states of reactions involving the this compound enolate to better predict and rationalize the observed diastereoselectivities.

Screening for new potential reaction classes where the auxiliary could provide a high degree of stereocontrol.

Designing modified pseudoephedrine-based auxiliaries with enhanced reactivity or selectivity for specific applications.

These computational approaches can accelerate the discovery of new applications for this compound by providing a deeper understanding of the factors that govern its reactivity and stereodirecting ability.

Synthesis of Complex Chiral Architectures

The ultimate goal of developing asymmetric synthetic methods is to enable the efficient construction of complex, biologically active molecules. This compound serves as a crucial building block in this endeavor, particularly in the synthesis of non-proteinogenic α-amino acids, which are components of many natural products and pharmaceuticals. orgsyn.org

A key application that highlights the potential of this compound is its use as a reactant in the synthesis of macrocyclic trypanosomal cysteine protease inhibitors. nih.gov These complex molecules often feature multiple stereocenters and unique structural motifs, and the use of chiral building blocks derived from this compound is essential for controlling their absolute stereochemistry.

The synthesis of α-amino acids using this auxiliary provides access to a wide range of chiral synthons that can be further elaborated into more complex structures, such as spirocycles and other polycyclic systems. orgsyn.org The high diastereoselectivity and the reliability of the methods involving this auxiliary make it a powerful tool for medicinal chemists and synthetic chemists targeting complex chiral architectures.

| Alkylating Agent (R-X) | Resulting α-Substituent (R) | Yield of Alkylated Product (%) | Diastereomeric Purity (%) |

|---|---|---|---|

| Benzyl (B1604629) bromide | Benzyl | 94 | >99 |

| Allyl iodide | Allyl | 91 | >99 |

| Ethyl iodide | Ethyl | 85 | >99 |

| Propargyl bromide | Propargyl | 88 | >99 |

Data adapted from the Organic Syntheses procedure for the alkylation of this compound. orgsyn.org

Q & A

Basic: What are the standard synthetic protocols for preparing (R,R)-(-)-pseudoephedrine glycinamide?

Answer:

The synthesis typically involves alkylation of pseudoephedrine glycinamide hydrate. Myers et al. (1999) demonstrated a simplified procedure using direct alkylation with alkyl halides in anhydrous tetrahydrofuran (THF) under inert conditions, followed by aqueous workup and crystallization . Key steps include:

- Chiral induction : Leveraging the (R,R)-pseudoephedrine backbone for stereochemical control.

- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity.

- Validation : Characterization via -NMR and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: How can reaction conditions be optimized for stereoselective alkylation of pseudoephedrine glycinamide?

Answer:

Optimization requires a multivariate approach:

- Factors : Solvent polarity (THF vs. DMF), temperature (−78°C to 25°C), and stoichiometry of alkylating agents.

- Design of Experiments (DoE) : Use a 2 factorial design to assess interactions between variables. For example, ionic strength and pH adjustments (as in chromatographic method development) can reduce byproducts .

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and compare with literature benchmarks .

Basic: What analytical techniques are used to characterize the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Linearity () and precision (%RSD < 2%) are critical .

- NMR : - and -NMR to confirm structural integrity and detect impurities (<0.5%).

- Melting point : Consistency with literature values (e.g., 170–172°C) .

Advanced: How can researchers resolve enantiomeric impurities in synthesized this compound?

Answer:

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IB) and isocratic elution (hexane:isopropanol 90:10) .

- Crystallization-induced asymmetric transformation : Recrystallize in solvents with chiral additives (e.g., tartaric acid) to enhance diastereomeric resolution .

- Mechanistic analysis : Probe kinetic vs. thermodynamic control via variable-temperature NMR to identify pathways favoring undesired enantiomers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Exposure limits : Follow OSHA guidelines for pseudoephedrine derivatives (TLV 10 mg/m³).

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Waste disposal : Neutralize alkylation byproducts (e.g., HX acids) with aqueous bicarbonate before disposal .

Advanced: What mechanistic insights explain the stereochemical outcomes of glycinamide alkylation?

Answer:

The (R,R)-pseudoephedrine moiety acts as a chiral auxiliary, directing alkylation via a six-membered transition state. Computational studies (DFT) suggest that steric hindrance from the methyl and phenyl groups enforces antiperiplanar geometry, favoring the (R,R)-configuration. Experimental evidence includes:

- Kinetic isotope effects : studies confirm rate-determining deprotonation.

- X-ray crystallography : Confirms chair-like transition state geometry in intermediates .

Basic: How should researchers address contradictory yield data in published synthesis protocols?

Answer:

- Systematic review : Apply SPIDER framework (Sample: reaction scales; Phenomenon: yield variability; Design: literature comparison; Evaluation: statistical outliers; Research type: experimental) .

- Replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and document deviations (e.g., stirring rates, cooling gradients) .

Advanced: What green chemistry approaches can reduce the environmental impact of this compound synthesis?

Answer:

- Solvent substitution : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Explore enzyme-mediated alkylation (e.g., lipases) to reduce metal catalyst waste.

- Waste minimization : Implement in-situ quenching and solvent recovery systems .

Basic: What are the key applications of this compound in asymmetric synthesis?

Answer:

- Chiral building block : Used in α-amino acid synthesis (e.g., phenylalanine analogs) via alkylation or Michael additions.

- Ligand design : Derivatives serve as ligands in transition-metal catalysis for C–C bond formation .

Advanced: How can computational modeling enhance the design of pseudoephedrine glycinamide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.